(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPFHMBCHJAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Thiomorpholino Group: The thiomorpholino group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core that is substituted with a phenylsulfonyl group and a thiomorpholino group. The synthesis typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Often achieved via Skraup synthesis, which involves the cyclization of aniline derivatives.
- Introduction of the Phenylsulfonyl Group : Accomplished through sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
- Attachment of the Thiomorpholino Group : Involves nucleophilic substitution where the quinoline derivative reacts with thiomorpholine under basic conditions.
Medicinal Chemistry
The compound is being investigated for its bioactive properties , particularly in oncology and infectious disease research:
- Anticancer Activity : Studies indicate that it can induce apoptosis in various cancer cell lines by intercalating with DNA and inhibiting critical enzymes involved in cell proliferation. It has shown efficacy against several types of cancer, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways. This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The phenylsulfonyl group may inhibit specific enzymes by binding to their active sites, which can be crucial in designing inhibitors for therapeutic use. This mechanism is particularly relevant for targeting enzymes involved in cancer progression or bacterial metabolism.
Drug Development
Research is ongoing to explore its potential as a therapeutic agent targeting specific receptors or enzymes associated with diseases such as cancer and infections. The compound's ability to enhance solubility and bioavailability due to the thiomorpholino group makes it suitable for formulation into pharmaceutical products.
Anticancer Research
A study demonstrated that (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone induced significant apoptosis in human cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Studies
In another investigation, the compound was tested against several bacterial strains, showing promising results in inhibiting growth. This study supports its application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting its function. The thiomorpholino group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone with structurally related compounds, focusing on substituent effects and reported activities.
Key Structural Differences
Functional Group Impact
Phenylsulfonyl vs. 4-Ethoxyphenylamino: The phenylsulfonyl group is strongly electron-withdrawing, which may stabilize the quinoline core and reduce metabolic oxidation. This group is associated with enhanced binding to hydrophobic pockets in enzyme active sites (e.g., kinase domains) . The amino linker may facilitate hydrogen-bonding interactions with target proteins.
The thiomorpholino group’s conformational flexibility may also improve target engagement .
Fluorine’s small size and high electronegativity often improve bioavailability and metabolic stability .
Biological Activity
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a phenylsulfonyl group and a thiomorpholino moiety. The synthesis typically involves multi-step organic reactions, which can be summarized as follows:
- Formation of the Quinoline Core : This can be achieved through a Skraup synthesis involving aniline derivatives.
- Introduction of the Phenylsulfonyl Group : Achieved via sulfonylation using phenylsulfonyl chloride.
- Attachment of the Thiomorpholino Group : This is done through nucleophilic substitution with thiomorpholine under basic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The phenylsulfonyl group can inhibit specific enzymes by binding to their active sites.
- DNA Intercalation : The quinoline core may intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enhanced Solubility : The thiomorpholino group increases the compound's solubility, enhancing its bioavailability.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, likely due to its ability to intercalate DNA and inhibit critical enzymes involved in cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that the compound effectively inhibits the growth of cancer cells, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : Various studies report that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant (IC50 values < 10 µM) | DNA intercalation, enzyme inhibition |
| Antimicrobial | Broad-spectrum | Disruption of cell wall synthesis |
| Enzyme Inhibition | High efficacy | Active site binding |
Q & A
Q. Q1: What are the common synthetic routes for preparing (4-(phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone?
A: The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. For example, sulfonylation at the 4-position of quinoline derivatives is achieved using phenylsulfonyl chloride under basic conditions, followed by coupling with thiomorpholine via a carbonyl linker. Similar protocols for analogous compounds (e.g., 6-fluoro-4-sulfonylquinolines) use nucleophilic substitution or amide-bond formation steps . Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-sulfonylation or decomposition of the thiomorpholino group.
Q. Q2: How is the compound characterized post-synthesis?
A: Basic characterization includes:
- NMR spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry and purity. For example, thiomorpholino carbonyl signals typically appear near δ 168 ppm in ¹³C-NMR, while quinoline protons show distinct aromatic splitting patterns .
- Mass spectrometry : High-resolution MS validates molecular weight.
- HPLC : To assess purity (>95% is standard for research-grade material) .
Advanced Synthesis Challenges
Q. Q3: How can reaction yields be improved for the thiomorpholino coupling step?
A: Low yields in coupling steps (e.g., 5–13% in cyclopropane derivatives ) may arise from steric hindrance or competing side reactions. Strategies include:
Q. Q4: What are the critical impurities to monitor during synthesis?
A: Key impurities include:
- Unreacted sulfonyl precursors : Detected via HPLC retention time shifts.
- Oxidized thiomorpholino groups : Thiomorpholine may oxidize to morpholine under aerobic conditions, altering bioactivity. Reductive agents (e.g., TCEP) are added to stabilize sulfur .
Biological Activity and Mechanisms
Q. Q5: What are the known biological targets of quinoline-thiomorpholino hybrids?
A: Quinoline derivatives often target serotonin receptors (e.g., 5-HT1F) or enzymes like ATAD2. For example, a structurally similar compound showed 5-HT1F antagonism (Ki = 11 nM) with >30-fold selectivity over 5-HT1A . Thiomorpholino groups may enhance membrane permeability due to their lipophilic sulfur atom .
Q. Q6: How can structure-activity relationships (SAR) guide optimization?
A: SAR studies focus on:
- Sulfonyl group substitution : Bulky substituents (e.g., 4-propylphenyl) improve receptor binding but may reduce solubility .
- Thiomorpholino vs. morpholino : Replacing oxygen with sulfur increases hydrophobicity and modulates pharmacokinetics .
Analytical and Computational Methods
Q. Q7: What advanced techniques resolve solubility challenges in bioassays?
A: For insoluble derivatives:
Q. Q8: How are molecular docking studies applied to this compound?
A: Docking into 5-HT1F (PDB: 6WGT) reveals interactions between the quinoline core and hydrophobic binding pockets. The thiomorpholino group may stabilize hydrogen bonds with residues like Ser263 .
Data Contradictions and Troubleshooting
Q. Q9: How to address discrepancies in biological activity across assays?
A: Contradictions (e.g., nonspecific inhibition at ≥3 μM ) may arise from assay interference (e.g., luminescence quenching). Solutions:
Q. Q10: Why do yields vary dramatically in cyclopropane-containing analogs?
A: Cyclopropane ring formation (as in ) is highly sensitive to steric effects. Strategies:
- Directed C–H activation : Use transition-metal catalysts (e.g., Rh) to improve regioselectivity.
- Computational modeling : Predict transition states to optimize reaction pathways .
Safety and Handling
Q. Q11: What safety protocols are recommended for handling this compound?
A: Refer to SDS guidelines for structurally similar compounds (e.g., thiomorpholino derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
